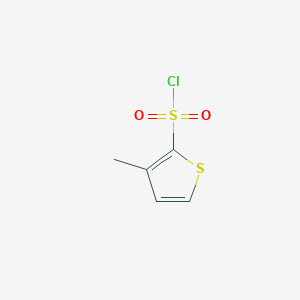

3-Methylthiophene-2-sulfonyl chloride

描述

Significance of Sulfonyl Chlorides as Electrophilic Intermediates in Organic Synthesis

Sulfonyl chlorides are a fundamentally important class of organic compounds that serve as powerful electrophilic intermediates in chemical synthesis. nih.govnih.gov Their utility stems from the highly reactive sulfur(VI)-chlorine bond, which makes them susceptible to nucleophilic attack. nih.gov This reactivity allows for the formation of a wide range of sulfur-containing functional groups.

For many years, sulfonyl chlorides have been recognized as extremely effective electrophiles, enabling fast and selective couplings with a variety of nucleophiles. nih.gov The reaction between a sulfonyl chloride and an amine to form a sulfonamide linkage is a cornerstone transformation in medicinal chemistry and drug discovery. nih.gov Beyond amines, sulfonyl chlorides react with other nucleophiles to yield valuable products such as sulfonates and sulfonic acids. nih.gov They are widely applied as crucial intermediates in the synthesis of pharmaceuticals and dyes. magtech.com.cnquora.com The versatility of sulfonyl chlorides allows them to be used as sources for sulfonyl, sulfenyl, aryl, and other groups in reactions with unsaturated compounds like alkenes and alkynes. magtech.com.cn

Academic Importance of Thiophene (B33073) Heterocycles and their Derivatives in Chemical Science

Thiophene and its derivatives are a prominent class of heterocyclic compounds that hold a central position in synthetic organic chemistry and materials science. nih.govrsc.org The thiophene ring, a five-membered heterocycle containing a sulfur atom, is considered an aromatic system, which influences its chemical properties and reactivity. rsc.orgwikipedia.org This aromaticity means it does not exhibit the typical properties of a sulfide; for instance, the sulfur atom is resistant to alkylation and oxidation. wikipedia.org

In the field of medicinal chemistry, the thiophene nucleus is of paramount importance. nih.gov It is often considered a "privileged scaffold" due to its presence in a wide array of biologically active compounds and its versatile structural properties. nih.gov The thiophene ring can frequently be substituted for a benzene (B151609) ring in a biologically active molecule without a loss of activity, a concept known as bioisosterism. wikipedia.orgcognizancejournal.com This strategy has been successfully employed in the development of numerous pharmaceutical drugs. wikipedia.org Thiophene derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govrsc.orgcognizancejournal.com

Beyond medicine, thiophenes are crucial building blocks for agrochemicals and advanced materials. wikipedia.org They are used in the synthesis of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs), highlighting their significance in materials science. rsc.orgnih.gov

Interactive Table 2: Selected Applications of Thiophene Derivatives in Science and Industry

| Field | Application Area | Examples of Compound Classes/Products |

| Medicinal Chemistry | Pharmaceuticals | Anti-inflammatory drugs (Suprofen), Antifungal agents (Sertaconazole), Anticancer agents (Raltitrexed), Antipsychotics (Olanzapine) nih.govnih.gov |

| Agrochemicals | Crop Protection | Herbicides, Insecticides (Morantel) nbinno.comwikipedia.org |

| Materials Science | Electronics & Optoelectronics | Conductive polymers, Organic semiconductors, Organic field-effect transistors (OFETs), Organic light-emitting diodes (OLEDs) rsc.orgnih.gov |

| Chemical Industry | Corrosion Inhibition | Used as inhibitors for metal corrosion rsc.org |

Position of 3-Methylthiophene-2-sulfonyl chloride as a Core Building Block in Scholarly Investigations

This compound serves as a specialized building block in scholarly research, combining the advantageous properties of the thiophene core with the versatile reactivity of the sulfonyl chloride group. The parent molecule, 3-methylthiophene (B123197), is itself a critical chemical intermediate used as a starting material for more complex organic synthesis. nbinno.com It is a precursor in the production of pharmaceuticals, herbicides, and conductive polymers. nbinno.comwikipedia.org

By functionalizing the stable and electronically rich 3-methylthiophene ring with a highly electrophilic sulfonyl chloride group, chemists create a powerful synthetic tool. This allows for the direct incorporation of the "3-methylthien-2-ylsulfonyl" moiety into larger, more complex molecular architectures. The compound acts as a bridge, enabling the synthesis of diverse derivatives for various research applications. For instance, halogenated thiophenecarboxylic acid derivatives, which are structurally related building blocks, have been developed for the synthesis of new families of insecticides. beilstein-journals.org The general synthetic utility of thiophene sulfonyl chlorides as intermediates is demonstrated in the preparation of various compounds where the sulfonyl chloride group is reacted to form new bonds. prepchem.com Therefore, this compound is positioned in chemical science as a core reagent for creating novel sulfonamides, sulfonates, and other derivatives built upon the valuable 3-methylthiophene scaffold.

Structure

3D Structure

属性

IUPAC Name |

3-methylthiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO2S2/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFIISJOFYQYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540455 | |

| Record name | 3-Methylthiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61714-76-9 | |

| Record name | 3-Methylthiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3 Methylthiophene 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group of 3-methylthiophene-2-sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a wide variety of nucleophiles. nih.govucl.ac.uk These reactions typically proceed through a nucleophilic substitution mechanism at the tetracoordinate sulfur center. nih.govmdpi.com The mechanism can be a synchronous SN2-like process with a single transition state or a stepwise addition-elimination pathway involving a pentacoordinate sulfurane intermediate, depending on the nucleophile, substrate, and reaction conditions. mdpi.commdpi.com

One of the most common and well-established reactions of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. nih.govlibretexts.org This transformation is of significant importance in medicinal chemistry, as the sulfonamide linkage is a key structural motif in many pharmaceutical agents. nih.govcbijournal.com The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. libretexts.org

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) generated as a byproduct. cbijournal.com The general mechanism is illustrated below:

Step 1: The lone pair of the amine nitrogen attacks the sulfur atom of the sulfonyl chloride.

Step 2: A tetrahedral intermediate is formed.

Step 3: The chloride ion is eliminated, and a proton is removed by the base to yield the stable sulfonamide product.

The scope of this reaction is broad, accommodating a wide variety of amines. organic-chemistry.orgscholaris.ca The table below summarizes typical sulfonamide formation reactions using a generic sulfonyl chloride as a representative.

| Amine Type | Example Amine | Product Type |

| Primary Aliphatic | Methanamine | N-methylsulfonamide |

| Primary Aromatic | Aniline | N-phenylsulfonamide |

| Secondary Aliphatic | Diethylamine | N,N-diethylsulfonamide |

| Secondary Cyclic | Piperidine | N-sulfonylpiperidine |

This interactive table showcases the versatility of sulfonyl chlorides in reacting with various amines to produce a diverse range of sulfonamides.

Beyond amines, this compound can react with other nucleophiles, notably those containing oxygen and sulfur. nih.gov

Oxygen Nucleophiles: Alcohols and phenols react with sulfonyl chlorides in the presence of a base to form sulfonate esters. This reaction is analogous to the formation of sulfonamides. The high reactivity of sulfonyl chlorides allows for the facile synthesis of these esters, which are themselves useful as leaving groups in subsequent substitution reactions or as protecting groups.

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols and their conjugate bases (thiolates), are highly effective in reacting with sulfonyl chlorides. libretexts.org Thiolate anions are particularly potent nucleophiles and readily displace the chloride from the sulfonyl group. libretexts.org These reactions can lead to the formation of thiosulfonates. The greater nucleophilicity of sulfur compared to oxygen often leads to preferential reaction at sulfur in molecules containing both hydroxyl and thiol groups. libretexts.org

Desulfitative Cross-Coupling Reactions

In addition to acting as electrophiles for nucleophilic substitution, aryl and heteroaryl sulfonyl chlorides, including this compound, can serve as coupling partners in transition metal-catalyzed reactions. chemrevlett.com These reactions, known as desulfitative or desulfonylative cross-couplings, involve the cleavage of the C–S bond and extrusion of sulfur dioxide (SO₂), using the (hetero)aryl sulfonyl chloride as a source of an aryl or heteroaryl group. chemrevlett.comepfl.ch

Palladium complexes are commonly employed as catalysts for these transformations. chemrevlett.comresearchgate.net A general mechanistic pathway for a palladium-catalyzed desulfitative coupling is as follows:

Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition into the sulfur-chlorine (S–Cl) bond of the sulfonyl chloride to form a palladium(II) intermediate. chemrevlett.com

SO₂ Extrusion: This intermediate then readily loses a molecule of sulfur dioxide to generate a (hetero)arylpalladium(II) species. chemrevlett.com

Further Reaction: This key intermediate can then participate in various cross-coupling cycles, such as Heck, Suzuki, Stille, or Sonogashira reactions, by reacting with another coupling partner (e.g., an alkene, boronic acid, organotin reagent, or alkyne). epfl.ch

Reductive Elimination: The final step is typically a reductive elimination from the palladium center, which forms the new carbon-carbon bond of the product and regenerates the active palladium(0) catalyst. chemrevlett.com

The reactivity of sulfonyl chlorides in these reactions can be greater than that of the corresponding aryl bromides, highlighting their utility as coupling partners. epfl.ch

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Mizoroki-Heck | Alkene | {RhCl(C₂H₄)₂} | Arylated Alkene |

| Suzuki-Miyaura | Boronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | Biaryl |

| Stille | Organotin Reagent | Pd₂(dba)₃ / P(t-Bu)₃ | Biaryl |

| Sonogashira-Hagihara | Terminal Alkyne | Pd₂(dba)₃ / P(t-Bu)₃ / CuI | Aryl Alkyne |

This interactive table summarizes various transition metal-catalyzed desulfitative cross-coupling reactions utilizing arenesulfonyl chlorides.

The two major reaction classes of this compound highlight its dual reactivity.

Sulfonylation (Nucleophilic Substitution): In these reactions, the C–S bond remains intact. The sulfonyl chloride acts as an electrophile at the sulfur atom, and the goal is to form a new bond to sulfur (S–N, S–O, etc.), retaining the sulfonyl moiety in the final product. nih.govlibretexts.org These are typically stoichiometric reactions driven by the nucleophilicity of the reacting partner.

Desulfonylative Coupling: Here, the C–S bond is intentionally cleaved. The sulfonyl chloride serves as a source of the 3-methylthienyl group, with the sulfonyl moiety being lost as SO₂. chemrevlett.com These reactions are catalytic, relying on a transition metal to mediate the C–S bond cleavage and subsequent C–C bond formation. epfl.ch

The choice between these pathways depends entirely on the desired product and reaction conditions. The presence of a strong nucleophile and a polar solvent will favor sulfonylation, whereas the use of a transition metal catalyst and a suitable coupling partner will initiate a desulfonylative pathway.

Radical and Ionic Reaction Pathways Involving Sulfonyl Chlorides

While the majority of reactions involving sulfonyl chlorides proceed via well-defined ionic mechanisms (nucleophilic substitution or organometallic cycles), radical pathways can also be operative under certain conditions. ucl.ac.uk For instance, the formation of sulfonyl radicals (RSO₂•) can be initiated by light, radical initiators, or single-electron transfer (SET) processes. These highly reactive intermediates can participate in various transformations, such as radical additions to alkenes and alkynes. nih.gov

Some transition metal-catalyzed reactions may also involve radical intermediates or pathways that are not purely ionic. epfl.ch For example, the mechanism of desulfitative coupling could involve radical steps depending on the specific metal and ligands used. A three-component radical cross-coupling involving alkenes, sulfur dioxide, and a radical precursor demonstrates the synthetic potential of harnessing sulfonyl radical chemistry. nih.gov The distinction between ionic and radical pathways is often influenced by factors such as solvents, additives, and the presence of light. Ionic pathways are generally favored in polar solvents with strong nucleophiles, while radical mechanisms may be promoted under photolytic conditions or in the presence of radical initiators. ucl.ac.uk

Annulation Reactions and Cycloaddition Chemistry

Annulation and cycloaddition reactions involving sulfonyl chlorides are versatile methods for the synthesis of various heterocyclic and carbocyclic systems. Typically, sulfonyl chlorides can participate in these reactions in several ways, for instance, through the generation of sulfenes (R-CH=SO₂) in the presence of a base. These highly reactive intermediates can then undergo cycloaddition with suitable partners.

For this compound, it is plausible that upon treatment with a non-nucleophilic base, it could form the corresponding sulfene, 3-methyl-2-thienylsulfene. This intermediate could potentially undergo [2+2] cycloaddition with electron-rich alkenes to form thietane-1,1-dioxides, or [4+2] cycloaddition with dienes to yield six-membered rings containing a sulfonyl group. However, a comprehensive search of the scientific literature did not yield specific examples or detailed studies of such reactions for this compound.

Kinetic and Mechanistic Studies of Solvolysis

The solvolysis of arenesulfonyl chlorides has been a subject of extensive mechanistic investigation, often analyzed through the lens of the Grunwald-Winstein equation. This equation relates the rate of solvolysis to the ionizing power and nucleophilicity of the solvent. The solvolysis of sulfonyl chlorides generally proceeds via a bimolecular nucleophilic substitution (SN2-like) pathway at the sulfur atom.

For a closely related compound, 2-thiophenesulfonyl chloride, studies have shown that the solvolysis mechanism can be influenced by the polarity of the solvent system. koreascience.kr In less polar solvents, a general-base catalysis or an addition-elimination (SAN) mechanism may be favored, while in more polar solvents, an SN2 mechanism is proposed to be more dominant. koreascience.kr

Influence of Binary Solvent Mixtures on Reaction Rates

The rate of solvolysis of sulfonyl chlorides is significantly influenced by the composition of binary solvent mixtures. For instance, in aqueous alcohol or aqueous acetone (B3395972) mixtures, the rate constants for the solvolysis of 2-thiophenesulfonyl chloride have been determined and analyzed using the Grunwald-Winstein equation. koreascience.kr Such analyses allow for the quantification of the solvent's effect on the reaction rate.

Although specific kinetic data for this compound in various binary solvent mixtures were not found, it is anticipated that its behavior would be analogous to other arenesulfonyl chlorides. The rate of solvolysis would be expected to increase with the increasing ionizing power of the solvent mixture.

In-depth Kinetic Profiling under Varying Dielectric Conditions

The dielectric constant of the medium plays a crucial role in the rate of solvolysis reactions. A higher dielectric constant generally stabilizes the charged transition state of the reaction, thereby accelerating the rate. An in-depth kinetic profile would involve measuring the rate constants of solvolysis for this compound across a range of solvents with varying dielectric constants.

Unfortunately, such a detailed kinetic profile for this compound is not available in the current body of scientific literature. A systematic study would be required to generate the data needed to construct a comprehensive understanding of the effect of dielectric conditions on its solvolysis.

Applications of 3 Methylthiophene 2 Sulfonyl Chloride in Advanced Chemical Synthesis

As a Key Intermediate in Organic Transformations

The utility of 3-methylthiophene-2-sulfonyl chloride as an intermediate stems from the high reactivity of the sulfonyl chloride functional group. magtech.com.cn This group can readily react with a variety of nucleophiles, making it an excellent anchor point for introducing new molecular fragments and functionalities onto the thiophene (B33073) core. magtech.com.cnnih.gov This capability is fundamental to its role in both the functionalization of thiophene systems and the construction of elaborate molecular structures.

The thiophene ring is a privileged scaffold in materials science and medicinal chemistry. nih.gov The introduction of a sulfonyl chloride group, as seen in this compound, provides a direct route to a diverse array of functionalized thiophene derivatives. The reaction of the sulfonyl chloride with amines, alcohols, and other nucleophiles allows for the attachment of various substituents. organic-chemistry.org This process is a cornerstone of synthetic strategy, enabling chemists to systematically alter the electronic and steric properties of the thiophene ring. mdpi.com By carefully selecting the reacting nucleophile, researchers can fine-tune the resulting molecule's characteristics, such as solubility, stability, and biological activity, to meet the requirements of a specific application. researchgate.net

For instance, the conversion of the sulfonyl chloride to sulfonamides, sulfonate esters, or other sulfur-containing linkages modifies the electronic nature of the thiophene ring, which can be crucial for applications in organic electronics or for modulating interactions with biological targets. ucl.ac.uk

Beyond simple functionalization, this compound serves as a key component in multi-step syntheses aimed at building complex molecular architectures. Its ability to undergo reliable and high-yielding reactions makes it an ideal starting point or intermediate in the assembly of larger, more intricate molecules. beilstein-journals.org The sulfonyl group can act as a stable linking unit within a larger molecular framework, connecting different cyclic or acyclic components.

The synthesis of molecules with multiple functional groups and stereocenters often relies on a strategic sequence of reactions. This compound can be incorporated into these sequences, with the sulfonyl chloride moiety reacting selectively under specific conditions, leaving other parts of the molecule intact for subsequent transformations. This controlled reactivity is essential for the efficient construction of complex natural product analogs, advanced materials, and sophisticated pharmaceutical agents where precise three-dimensional structure is critical for function.

Precursor in Medicinal Chemistry Research

In the field of medicinal chemistry, this compound is a valuable precursor, primarily for the synthesis of sulfonamide-based compounds. nih.gov The sulfonamide functional group (—SO₂NH₂) is a well-established pharmacophore found in a wide range of therapeutic agents, owing to its ability to mimic a carboxylic acid group and participate in strong hydrogen bonding interactions with biological targets. mdpi.com The reaction of this compound with various primary or secondary amines provides a direct and efficient route to a library of novel sulfonamides for biological screening. ekb.egorganic-chemistry.org

The synthesis of sulfonamides from this compound is a fundamental transformation in medicinal chemistry. researchgate.net By reacting the sulfonyl chloride with a diverse panel of amines, researchers can generate a multitude of candidate molecules, each featuring the 3-methylthiophene (B123197) core appended to a different amino side chain. ekb.eg This approach allows for systematic structure-activity relationship (SAR) studies, where the biological activity of the compounds is correlated with their chemical structures. nih.gov These investigations are crucial for identifying the optimal molecular features required for potency and selectivity against a specific biological target.

Table 1: Synthesis of Sulfonamides from Sulfonyl Chlorides This table provides a generalized overview of the reaction to produce sulfonamides. Specific yields and conditions vary based on the reactants used.

| Reactant 1 | Reactant 2 | Product | General Method |

| R-SO₂Cl (Sulfonyl Chloride) | R'-NH₂ (Primary Amine) | R-SO₂NH-R' (Secondary Sulfonamide) | Reaction in the presence of a base (e.g., triethylamine (B128534), pyridine) in an appropriate solvent (e.g., dichloromethane (B109758), THF). ekb.egorganic-chemistry.org |

| R-SO₂Cl (Sulfonyl Chloride) | R'₂NH (Secondary Amine) | R-SO₂N-R'₂ (Tertiary Sulfonamide) | Reaction in the presence of a base in an appropriate solvent. ekb.egorganic-chemistry.org |

A significant application of sulfonamides derived from precursors like this compound is in the development of carbonic anhydrase inhibitors (CAIs). nih.gov Carbonic anhydrases are a family of enzymes that play a critical role in various physiological processes, including pH regulation and CO₂ transport. unibs.it The inhibition of specific carbonic anhydrase isoforms is a therapeutic strategy for treating a range of conditions such as glaucoma, edema, and certain types of cancer. nih.govnih.gov

The primary sulfonamide group is the quintessential zinc-binding group for this enzyme class. unibs.it Research has shown that attaching different heterocyclic scaffolds, such as thiophene, to the sulfonamide core can lead to potent and isoform-selective inhibitors. nih.govmdpi.com The 3-methylthiophene moiety can be used to explore specific interactions within the enzyme's active site, potentially leading to inhibitors with improved potency and selectivity profiles compared to existing drugs. researchgate.net

Table 2: Inhibition Data of Selected Sulfonamides against Human Carbonic Anhydrase (hCA) Isoforms This table presents example inhibition data (Ki, nM) for representative sulfonamide compounds to illustrate the range of activities observed in research. These are not specific derivatives of this compound but are indicative of the inhibitory potential of the sulfonamide class.

| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Benzenesulfonamide Derivative | 56.5 - 918.5 | 6.1 - 568.8 | 8.5 - 568.8 | Data varies |

| Acetazolamide (Standard) | 250 | 12 | 25.8 | 5.7 |

Data compiled from representative studies on heterocyclic sulfonamides. nih.govmdpi.com

The sulfonamide functional group has a historic role in medicine as the basis for the first class of synthetic antibacterial agents (sulfa drugs). mdpi.com Although bacterial resistance has limited the use of older sulfa drugs, the development of new sulfonamide-containing compounds remains an active area of research to combat resistant pathogens. mdpi.com

Thiophene-containing molecules have demonstrated a broad spectrum of biological activities, including antibacterial effects. nih.govnih.gov By incorporating the 3-methylthiophene scaffold into a sulfonamide structure, new chemical entities can be created for antibacterial screening. researchgate.net The rationale is that the thiophene ring can confer novel properties to the molecule, potentially allowing it to overcome existing resistance mechanisms or to interact with new bacterial targets. nih.gov Structure-activity relationship studies have shown that modifications to the heterocyclic ring and the amine substituent of the sulfonamide can significantly impact the antibacterial potency and spectrum of activity. nih.gov

Synthesis of Sulfonamide Compounds for Biological Investigations

Exploration of Compounds with Potential Anticancer Activity

While this compound itself is not an anticancer agent, it serves as a crucial building block in the synthesis of novel thiophene-containing sulfonamides, a class of compounds extensively investigated for their therapeutic potential, including anticancer activity. nih.govnih.gov The high reactivity of the sulfonyl chloride group allows for its straightforward reaction with various amines to create a diverse library of sulfonamide derivatives. Researchers have synthesized and evaluated numerous thiophene derivatives bearing sulfonamide moieties for their cytotoxic effects against various human cancer cell lines. nih.govnih.gov

For instance, a series of novel thiophenes incorporating biologically active sulfonamide groups were prepared and evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF7). nih.gov Several of these synthesized compounds demonstrated significant cytotoxic activities, with some exhibiting higher potency than the standard reference drug, doxorubicin. nih.govresearchgate.net The research highlights that the thiophene-sulfonamide scaffold is a promising pharmacophore for developing new anticancer agents. nih.gov

The mechanism of action for many of these derivatives involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as protein kinases. nih.govtandfonline.comingentaconnect.com Thiophene-based compounds have been identified as potent inhibitors of kinases like EGFR, HER2, and CDK2. researchgate.net The sulfonamide portion of the molecule often plays a critical role in binding to the enzyme's active site, enhancing the inhibitory activity. nih.gov

| Compound Class | Target/Cell Line | Observed Activity | Reference |

|---|---|---|---|

| Thiophene Sulfonamide Derivatives | MCF7 (Breast Cancer) | Compounds 6, 7, and 9 showed higher cytotoxicity than doxorubicin. | nih.govresearchgate.net |

| 5-hydroxybenzothiophene Derivatives | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A (Kinases) | Compound 16b displayed potent multi-target kinase inhibition with IC50 values in the nanomolar range. | nih.govtandfonline.com |

| Thiophene-fused Cyclohexane Derivatives | Lung and Leukemic Cancer Cell Lines | Showed potent in vitro cytotoxicity and in vivo activity via sphingosine (B13886) kinase inhibition. | ingentaconnect.com |

| Thiophene Carboxamide Derivatives | Various Cancer Cell Lines | Exhibited excellent cytotoxic effects, with some compounds identified as potent inhibitors of EGFR, HER2, and CDK2. | researchgate.net |

General Development of Sulfonyl Chlorides as Enzyme Inhibitors

Sulfonyl chlorides are a cornerstone functional group in medicinal chemistry for the development of enzyme inhibitors, primarily due to their ability to readily form stable sulfonamides. The sulfonamide group is a key pharmacophore that exhibits a remarkable ability to bind to the active sites of various enzymes. nih.gov This binding is often facilitated through interactions such as hydrogen bonding and coordination with metal ions, particularly zinc, which is present in the active sites of many enzymes. nih.gov

The versatility of the sulfonyl chloride moiety allows for the synthesis of a vast number of derivatives, enabling chemists to fine-tune the structure of an inhibitor to achieve high potency and selectivity for a specific enzyme target. Sulfonamides have been successfully developed as inhibitors for several major classes of enzymes:

Carbonic Anhydrases: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in pH regulation. Their inhibition can impact the survival of cancer cells and certain pathogens. nih.govresearchgate.net

Matrix Metalloproteinases (MMPs): The sulfonamide group can act as a zinc-binding group in the active site of MMPs, which are involved in cancer cell invasion and metastasis. nih.govnih.gov

Kinases: Many kinase inhibitors incorporate a sulfonamide moiety, which helps to anchor the molecule within the ATP-binding pocket of the enzyme, disrupting signaling pathways that drive cancer progression. nih.gov

Proteases: Sulfonamide-based compounds have been developed as inhibitors for various proteases.

Urease: Certain sulfonamide derivatives have shown potent inhibitory activity against urease, an enzyme linked to infections by pathogens like Helicobacter pylori. frontiersin.org

The fundamental mechanism often involves the sulfonamide mimicking a substrate or transition state, allowing it to bind tightly within the enzyme's active site and block its catalytic function. nih.gov This competitive inhibition is a common strategy in the design of drugs targeting enzymes. nih.gov

Contributions to Agrochemical Development

Synthesis of Herbicide Intermediates (e.g., thiencarbazone-methyl)

This compound is a representative of the substituted thiophene sulfonyl chlorides that are key intermediates in the synthesis of modern herbicides. A prominent example is the production of thiencarbazone-methyl (B109839), a potent herbicide used for controlling grasses and broadleaf weeds. nih.govnih.gov Patent literature details a highly efficient, one-pot synthesis method for thiencarbazone-methyl starting from a closely related analogue, 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride. google.comjustia.com

The process involves the reaction of the thiophene sulfonyl chloride intermediate with a metal cyanate (B1221674) in the presence of an N-alkylimidazole catalyst. justia.com This reaction forms a sulfonyl isocyanate in situ, which then reacts with a triazolinone derivative to yield the final herbicide, thiencarbazone-methyl, in high purity. google.comgoogle.com This synthetic route is valued for its efficiency and for avoiding the use of highly toxic reagents like phosgene, which were used in older methods. google.com The use of methylthiophene sulfonyl chloride derivatives thus represents a significant advancement in creating complex and effective agrochemicals through more streamlined and safer chemical processes. google.comjustia.com

Enhancing Efficacy and Stability of Crop Protection Products

The sulfonyl group derived from this compound is integral to the efficacy of sulfonylurea herbicides like thiencarbazone-methyl. This functional group forms the core of the sulfonylurea bridge, which is responsible for the herbicidal activity. nih.gov The mechanism of action involves the potent and specific inhibition of the plant enzyme acetolactate synthase (ALS). nih.gov ALS is vital for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth. By blocking this enzyme, the herbicide halts protein synthesis, leading to the death of susceptible weeds. nih.gov

Innovation in Materials Science

Precursors for Fluorescent Ligands and Optical Probes for Protein Aggregates

Thiophene-based molecules are a cornerstone in the development of fluorescent probes for detecting and characterizing protein aggregates, which are hallmarks of various neurodegenerative diseases. These probes, often referred to as luminescent conjugated oligothiophenes (LCOs), are designed to bind to the specific structures of protein aggregates, such as amyloid fibrils, and emit a fluorescent signal upon binding. The flexible backbone of these thiophene-based ligands allows their conformation to adapt to the structure of the protein aggregate, resulting in distinct spectral signatures that can help differentiate between different types of aggregates. nih.govnih.govresearchgate.netdiva-portal.orgnovanet.ca

The synthesis of these advanced fluorescent probes typically involves the coupling of smaller, functionalized thiophene units to build the desired oligomeric structure. While the direct use of this compound as a precursor in the synthesis of these specific fluorescent ligands is not explicitly detailed in the available research, the sulfonyl chloride group is a versatile functional group in organic synthesis. It can potentially be used to introduce sulfonate functionalities or be converted into other groups necessary for the construction of the final probe molecule. The broader class of thiophene derivatives is central to this area of research due to their favorable photophysical properties and synthetic versatility. rsc.orgrsc.orgfrontiersin.org

Table 1: Examples of Thiophene-Based Fluorescent Probes and their Characteristics

| Probe Type | Key Structural Feature | Application |

| Luminescent Conjugated Polymers | Polydisperse polythiophene backbone | Spectral assignment of prion aggregates |

| Luminescent Conjugated Oligos | Defined number of thiophene units | In vivo imaging of protein aggregates |

| Thiophene-vinyl-benzothiazoles | Alternating donor-acceptor structure | Selective detection of tau pathology |

Enhancing Performance Characteristics of Polymers and Coatings

Thiophene-containing polymers, particularly polythiophenes, are well-known for their conductive properties and are used in a variety of applications, including antistatic coatings, organic electronics, and sensors. The incorporation of functional groups onto the thiophene monomer can significantly enhance the performance characteristics of the resulting polymer.

The introduction of sulfonyl groups into thiophene monomers is a strategy to improve properties such as thermal stability, solubility, and dispersibility in organic solvents. epo.org This can lead to electroconductive polymers that are more easily processable into films and coatings. epo.org While the direct polymerization or use of this compound to enhance polymer and coating performance is not extensively documented in primary research literature, the underlying chemistry of sulfonylated thiophenes suggests its potential in this area. The sulfonyl chloride moiety could react with other monomers or polymers to incorporate the 3-methylthiophene-2-sulfonyl group, thereby imparting desired properties to the final material. For instance, polythiophenes bearing sulfonic acid groups have shown remarkably improved electrical conductivity compared to their non-sulfonated counterparts. rsc.org

Table 2: Potential Effects of Sulfonylated Thiophenes on Polymer Properties

| Property | Enhancement Mechanism | Potential Application Area |

| Thermal Stability | Introduction of polar sulfonyl groups can increase intermolecular forces. | High-performance electronics |

| Solubility | Functionalization can improve compatibility with various solvents for easier processing. | Printable and solution-cast films |

| Conductivity | Sulfonic acid groups can act as dopants, increasing charge carrier concentration. | Conductive coatings, antistatic layers |

| Adhesion | Polar groups can improve adhesion to various substrates for more durable coatings. | Protective and functional coatings |

Synthesis and Structural Elucidation of Derivatives of 3 Methylthiophene 2 Sulfonyl Chloride

General Synthetic Approaches to Sulfonamide Derivatives

Sulfonamides are a key class of compounds often synthesized from sulfonyl chlorides. The reaction of 3-methylthiophene-2-sulfonyl chloride with a variety of amines provides a direct route to a library of corresponding sulfonamides. These derivatives are of significant interest due to their diverse biological activities.

The most common method for the synthesis of sulfonamides from this compound is its direct coupling with primary or secondary amines. cbijournal.comlibretexts.org This nucleophilic substitution reaction typically proceeds by the attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. libretexts.org

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. cbijournal.com Common bases used for this purpose include pyridine (B92270) or triethylamine (B128534). The choice of solvent is also crucial and is often an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) to avoid hydrolysis of the sulfonyl chloride.

The general reaction scheme is as follows:

This compound + R¹R²NH → N-(substituted)-3-methylthiophene-2-sulfonamide + HCl

This method is highly versatile and can be used to synthesize a wide array of sulfonamides by varying the primary or secondary amine used in the reaction.

To enhance the efficiency of sulfonamide synthesis, optimization of reaction conditions is crucial for maximizing yield and ensuring high purity of the final product. Key parameters that can be adjusted include reaction temperature, solvent, base, and the stoichiometry of the reactants.

In some cases, continuous flow synthesis has been employed to achieve optimal chemoselectivity and reaction conditions. nih.gov For instance, by using a system of microreactors, it is possible to maintain precise control over temperature and residence time, which can be critical when dealing with reactive intermediates. nih.gov For the coupling of a sulfonyl chloride with an amine, maintaining a specific temperature in the initial mixing phase can prevent undesirable side reactions, while a different temperature in a subsequent reactor can drive the reaction to completion. nih.gov

The use of a suitable base is also a critical factor. While tertiary amines like triethylamine are commonly used to scavenge the HCl produced, in some instances, other bases or catalysts may be employed to improve reaction rates and selectivity. nih.gov The choice of solvent can also significantly impact the reaction outcome, with aprotic solvents generally being preferred to prevent hydrolysis of the highly reactive sulfonyl chloride.

| Parameter | Condition | Rationale |

| Temperature | 20°C (initial), 40°C (final) | Avoids premature coupling with the sulfonyl chloride and then drives the reaction to completion. nih.gov |

| Solvent | Acetonitrile | Prevents precipitation of salts that can occur in other solvents like THF. nih.gov |

| Base | Triethylamine or DMAP | Neutralizes HCl byproduct; DMAP can also act as a catalyst. nih.gov |

| Flow Rate | Optimized for residence time | Ensures complete reaction and maximizes throughput in a continuous flow setup. nih.gov |

The structural diversity offered by the sulfonamide group makes it an attractive target for combinatorial chemistry, allowing for the rapid generation of large libraries of related compounds. A solid-phase synthesis approach can be particularly effective for creating such libraries. nih.gov

In a typical solid-phase synthesis, an amino-functionalized resin can be used as the starting point. The synthesis can proceed through a series of steps, including reductive amination to attach a scaffold to the resin, followed by the crucial sulfonamide formation step. In this step, a solution of this compound would be reacted with the resin-bound amine. Subsequent steps could involve further modifications, such as palladium-catalyzed cross-coupling reactions, to introduce additional diversity. nih.gov

This "libraries from libraries" approach allows for the efficient creation of a multitude of sulfonamide derivatives from a common intermediate, which can then be screened for various properties. The use of solid-phase synthesis simplifies purification, as excess reagents and byproducts can be washed away, leaving the desired compound attached to the resin, which is then cleaved in the final step.

Synthesis of Specific Derivative Classes

Beyond sulfonamides, this compound can serve as a precursor or a related structural motif in the synthesis of other important classes of heterocyclic compounds, including chalcones, tetrazoles, and thiazoles.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds with a wide range of biological activities. nih.govchemrevlett.com Thiophene-containing chalcones can be synthesized via the Claisen-Schmidt condensation reaction. nih.govresearchgate.net This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde.

To synthesize a thiophenyl-chalcone derivative related to the 3-methylthiophene (B123197) scaffold, one could start with 3-methylthiophene-2-carbaldehyde and react it with a substituted acetophenone in the presence of a base like potassium hydroxide (B78521) in an ethanol (B145695) solution. nih.gov

The general reaction is as follows:

3-Methylthiophene-2-carbaldehyde + Substituted Acetophenone --(KOH, Ethanol)--> (E)-1-(Substituted-phenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

The resulting chalcone (B49325) could then potentially be subjected to chlorosulfonylation to introduce a sulfonyl chloride group, or alternatively, a pre-functionalized starting material could be used. The synthesis of these derivatives allows for the exploration of structure-activity relationships by varying the substituents on the phenyl ring of the acetophenone.

| Reactant 1 | Reactant 2 | Product | Yield |

| 3-Methylthiophene-2-carbaldehyde | 4-Hydroxyacetophenone | (E)-3-(3-Methylthiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one | High |

| 3-Methylthiophene-2-carbaldehyde | 4-Methoxyacetophenone | (E)-1-(4-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | High |

| 3-Methylthiophene-2-carbaldehyde | 4-Bromoacetophenone | (E)-1-(4-Bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | High |

Note: The yields are generally high for this type of condensation reaction, though specific percentages would depend on the exact reaction conditions.

The synthesis of hybrid molecules containing both a thiophene (B33073) and a tetrazole or thiazole (B1198619) ring is of significant interest. These heterocyclic systems are present in many biologically active compounds.

Tetrazole-Thiophene Conjugates:

A synthetic route to tetrazole-thiophene hybrids involves the reaction of a bromoacetyl-functionalized tetrazole with a thiocarbamoyl compound in the presence of a base. nih.gov For example, 1-(4-(2-bromoacetyl)phenyl)-1H-tetrazole can be reacted with a suitable thiocarbamoyl precursor in refluxing ethanol with triethylamine. nih.gov This reaction proceeds through a nucleophilic substitution followed by an intramolecular cyclization to form the thiophene ring.

While this specific example builds the thiophene ring, a strategy starting with a 3-methylthiophene derivative could involve functionalizing the thiophene with a group amenable to tetrazole formation, such as a nitrile, which can be converted to a tetrazole using sodium azide.

Thiazole-Thiophene Conjugates:

Thiazole derivatives bearing a thiophene moiety can be synthesized through various routes. One common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. To create a thiazole-thiophene conjugate, a thiophene-containing α-haloketone or thioamide could be used as a starting material.

Another approach involves the reaction of a 2-chloroacetamide (B119443) derivative with a mercapto-functionalized precursor in the presence of a base to construct the thiazole or a related thiophene ring. For example, new thiazole derivatives bearing a sulfonamide moiety have been synthesized, indicating the compatibility of these functionalities within the same molecule.

Bithienylpyrrole Derivatives via Palladium-Catalyzed Cross-Coupling

The synthesis of bithienylpyrrole derivatives represents a significant area of research in materials science and medicinal chemistry. One of the contemporary methods for forging carbon-carbon bonds between aromatic heterocycles is through palladium-catalyzed cross-coupling reactions. A particularly relevant approach for the derivatization of thiophenes is the desulfitative cross-coupling reaction, which utilizes sulfonyl chlorides as coupling partners.

In a reaction analogous to the one employing thiophene-2-sulfonyl chloride, this compound can be coupled with N-substituted pyrroles, such as 1-methylpyrrole, to yield the corresponding 2-(3-methylthiophen-2-yl)-1-methyl-1H-pyrrole. chemrevlett.com This type of reaction is typically catalyzed by a palladium(II) species, for instance, bis(acetonitrile)dichloropalladium(II) [PdCl₂(CH₃CN)₂], in the presence of a base like lithium carbonate (Li₂CO₃) and in a suitable solvent such as 1,4-dioxane. chemrevlett.com

The proposed mechanism for this desulfitative coupling involves several key steps. chemrevlett.com Initially, the palladium(II) catalyst undergoes oxidative addition with the this compound. This is followed by an extrusion of sulfur dioxide (SO₂) to form an arylpalladium(II) intermediate. Subsequently, an electrophilic palladation of the pyrrole (B145914) ring occurs, typically at the C2 position. A base-assisted rearomatization of the pyrrole ring then takes place, followed by reductive elimination to afford the desired bithienylpyrrole product and regenerate the palladium(II) catalyst for the next cycle. chemrevlett.com It has been noted that using a heterogeneous catalyst system, such as 10% palladium on activated carbon (Pd/C), can also effectively promote this type of desulfitative coupling. chemrevlett.com

Isoxazole-Containing Sulfonylamides

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and the reaction of a sulfonyl chloride with a primary or secondary amine is the most direct and widely used method for their preparation. This straightforward nucleophilic substitution reaction can be applied to generate a diverse library of sulfonamides.

To synthesize isoxazole-containing sulfonylamides from this compound, the latter is reacted with an appropriate amino-isoxazole derivative. For instance, the reaction with 5-amino-3-methylisoxazole (B44965) in the presence of a base such as pyridine, which can also serve as the solvent, would yield N-(3-methylisoxazol-5-yl)-3-methylthiophene-2-sulfonamide. The reaction proceeds via a nucleophilic attack of the amino group of the isoxazole (B147169) on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide S-N bond.

The reaction conditions for such transformations are generally mild, though in some cases, the use of a non-nucleophilic base like triethylamine in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature may be preferred. The choice of base and solvent can be critical in optimizing the yield and purity of the resulting sulfonamide.

Structural Elucidation and Spectroscopic Characterization of Derived Compounds

The structural verification of newly synthesized compounds is fundamentally reliant on a combination of spectroscopic techniques and elemental analysis. Each method provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR: In the proton NMR spectra of bithienylpyrrole derivatives, one would expect to see characteristic signals for the protons on both the thiophene and pyrrole rings. For a 2-(3-methylthiophen-2-yl)-1-methyl-1H-pyrrole, the methyl group on the thiophene ring would likely appear as a singlet in the range of δ 2.0-2.5 ppm. The protons on the thiophene and pyrrole rings would exhibit signals in the aromatic region (typically δ 6.0-8.0 ppm), with their specific chemical shifts and coupling patterns being dependent on their positions and the electronic environment. The N-methyl group of the pyrrole ring would also present as a singlet, typically further downfield than the C-methyl group.

For isoxazole-containing sulfonylamides, the ¹H NMR spectrum would be characterized by signals corresponding to the protons of the 3-methylthiophene ring, the isoxazole ring, and the sulfonamide N-H proton. The sulfonamide proton often appears as a broad singlet at a downfield chemical shift, which can be exchangeable with D₂O. The methyl group on the thiophene would resonate in the aliphatic region, while the protons on the heterocyclic rings would be found in the aromatic region.

¹³C NMR: The ¹³C NMR spectra provide information about the carbon framework of the molecule. For the bithienylpyrrole derivatives, distinct signals would be observed for the methyl carbon, the sp² carbons of the thiophene and pyrrole rings. The chemical shifts of these carbons would be influenced by the presence of the heteroatoms and the substitution pattern.

In the case of the isoxazole-containing sulfonylamides, the carbon signals for the 3-methylthiophene and isoxazole rings would be present in the aromatic region. The methyl carbon would appear in the aliphatic region. The carbons directly attached to the nitrogen and sulfur atoms would have their chemical shifts influenced by the electronegativity of these atoms.

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shift ranges for the described derivatives.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Thiophene-CH₃ | 2.0 - 2.5 | 15 - 20 |

| Pyrrole-NCH₃ | 3.5 - 4.0 | 35 - 40 |

| Aromatic-H (Thiophene, Pyrrole, Isoxazole) | 6.0 - 8.5 | 100 - 150 |

| Sulfonamide-NH | 8.0 - 12.0 | - |

| Isoxazole-CH₃ | 2.0 - 2.5 | 10 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the presence of specific functional groups within a molecule. For derivatives of this compound, the IR spectra would exhibit characteristic absorption bands.

For both bithienylpyrrole and isoxazole-containing sulfonamide derivatives, the presence of the thiophene ring would be indicated by C-H stretching vibrations around 3100 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.

The most prominent bands for the isoxazole-containing sulfonylamides would be those corresponding to the sulfonamide group. These include asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the ranges of 1380-1310 cm⁻¹ and 1180-1150 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide would appear as a band in the region of 3400-3200 cm⁻¹.

A summary of the expected IR absorption frequencies is provided in the table below.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (aromatic) | 3150 - 3000 |

| C-H (aliphatic) | 3000 - 2850 |

| C=C (aromatic) | 1600 - 1400 |

| S=O (asymmetric stretch) | 1380 - 1310 |

| S=O (symmetric stretch) | 1180 - 1150 |

| N-H (stretch) | 3400 - 3200 |

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

For bithienylpyrrole derivatives, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the bond between the two heterocyclic rings, as well as fragmentation of the individual rings.

In the case of isoxazole-containing sulfonylamides, electrospray ionization mass spectrometry (ESI-MS) would be particularly useful. One would expect to observe the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. A characteristic fragmentation pattern for sulfonamides involves the cleavage of the S-N bond and the S-C bond, which would result in fragment ions corresponding to the 3-methylthiophene sulfonyl moiety and the isoxazole amine portion of the molecule.

Solid-State Characterization of Derivatives

The solid-state properties of active pharmaceutical ingredients and other functional organic molecules are dictated by their crystalline form. The arrangement of molecules in the solid state can significantly influence properties such as solubility, stability, and bioavailability. Therefore, a multi-technique approach is employed to fully characterize these materials.

For a hypothetical derivative, such as N-phenyl-3-methylthiophene-2-sulfonamide, an SC-XRD analysis would provide the data necessary to construct a detailed crystallographic information file (CIF). This would include the unit cell parameters, space group, and atomic coordinates. From this information, one could analyze the hydrogen bonding network, for instance, the interactions between the sulfonamide N-H donor and sulfonyl oxygen acceptors, which often form characteristic motifs in the solid state.

Hypothetical Crystallographic Data for a Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₁NO₂S₂ |

| Formula Weight | 269.34 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.789(5) |

| β (°) | 109.23(3) |

| Volume (ų) | 1195.1(7) |

| Z | 4 |

Hypothetical Hydrogen Bond Geometry

| D–H···A | d(D–H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

|---|---|---|---|---|

| N1–H1···O2ⁱ | 0.86 | 2.05 | 2.901(3) | 175 |

Symmetry codes: (i) x, -y+3/2, z+1/2

Powder X-ray diffraction is a fundamental technique for the characterization of crystalline materials. It is particularly useful for assessing the crystalline purity of a bulk sample and for identifying different polymorphic forms. Polymorphs are different crystalline structures of the same compound, which can exhibit distinct physical properties. Each polymorph will produce a unique PXRD pattern, characterized by the positions (2θ angles) and intensities of the diffraction peaks.

The PXRD pattern of a newly synthesized batch of a this compound derivative would be compared against a reference pattern (either from a known single crystal structure or a standard reference material) to confirm its phase identity and purity. The absence of unexpected peaks would indicate a high degree of crystalline purity. The discovery of different PXRD patterns under various crystallization conditions would suggest the existence of polymorphism, necessitating further investigation.

Hypothetical PXRD Peak List for a Derivative (Form I)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.39 | 100 |

| 12.3 | 7.20 | 45 |

| 17.1 | 5.18 | 80 |

| 20.8 | 4.27 | 65 |

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and solid-solid phase transitions. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to assess thermal stability and to quantify the loss of volatiles, such as solvents or water.

A DSC thermogram of a derivative of this compound would reveal an endothermic peak corresponding to its melting point. The sharpness of this peak can be an indicator of sample purity. Additional peaks might indicate polymorphic transitions or desolvation events. The TGA curve would show the temperature at which the compound begins to decompose, providing information about its thermal stability. A significant mass loss at lower temperatures could indicate the presence of residual solvent or water in the crystal lattice.

Hypothetical Thermal Analysis Data for a Derivative

| Analysis | Observation | Temperature (°C) |

|---|---|---|

| DSC | Melting Endotherm (Onset) | 155.2 |

| DSC | Melting Endotherm (Peak) | 158.5 |

Computational Chemistry and Theoretical Investigations of 3 Methylthiophene 2 Sulfonyl Chloride and Its Derivatives

Molecular Structure and Geometry Optimization through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and electronic structures. For 3-Methylthiophene-2-sulfonyl chloride, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms. researchgate.net This process of geometry optimization seeks the lowest energy conformation on the potential energy surface.

| Parameter | Calculated Value Range | Experimental Value (for comparison) |

|---|---|---|

| S=O Bond Length (Å) | ~1.42 | 1.42 |

| S–NH₂ Bond Length (Å) | ~1.64 | 1.64 |

| O=S–NH₂ Bond Angle (°) | 105.04–111.26 | 105.4 |

| O=S=O Bond Angle (°) | 120.46–121.18 | 123.1 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. pku.edu.cnlibretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound and its derivatives, a smaller HOMO-LUMO gap suggests higher reactivity and lower stability. mdpi.com In a study of thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were found to be in the range of 3.44–4.65 eV. mdpi.com The distribution of these orbitals across the molecule is also significant. The HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be distributed over the sulfonyl chloride group, which acts as an electron-withdrawing moiety. This distribution helps in predicting the sites of electrophilic and nucleophilic attack.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electronic Chemical Potential (μ) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|---|

| Derivative 3 | - | - | Highest | - | - | - |

| Derivative 7 | - | - | Lowest | - | - | - |

Electrostatic Potential (ESP) and Intermolecular Interaction Energy Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its intermolecular interactions. mdpi.com The ESP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of positive, negative, and neutral potential. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). researchgate.netfrontiersin.org For this compound, the oxygen atoms of the sulfonyl group and the sulfur atom of the thiophene ring are expected to be regions of negative potential, while the hydrogen atoms and the sulfur atom of the sulfonyl chloride group would exhibit positive potential.

Analysis of intermolecular interaction energies, often performed using methods like Symmetry-Adapted Perturbation Theory (SAPT), reveals the nature and strength of non-covalent interactions that govern the packing of molecules in the solid state. nih.gov For thiophene-based systems, van der Waals dispersion forces are often the dominant attractive interactions. nih.gov Computational studies can quantify the contributions of electrostatic, dispersion, and exchange-repulsion energies to the total interaction energy. mdpi.comnih.gov

Prediction of Reactivity and Regioselectivity using Quantum Chemical Descriptors (e.g., Hammett Parameters)

Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of molecular reactivity. mdpi.com These include parameters like chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). mdpi.com A lower chemical hardness and higher electrophilicity index generally correlate with increased reactivity.

The Hammett equation, a linear free-energy relationship, is a classic tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org While originally developed for benzene (B151609) derivatives, its application has been extended to heterocyclic systems like thiophene. rsc.org For substituted thiophenes, it has been shown that substituent effects can be linearly transferred from benzene systems, although unique parameters are often required. rsc.orgrsc.org The reaction constant (ρ) in the Hammett equation indicates the sensitivity of a reaction to substituent effects. wikipedia.org For electrophilic substitution reactions of thiophenes, such as bromination and chlorination, large negative ρ values are observed, indicating that the reaction is highly sensitive to the electron-donating or -withdrawing nature of the substituents. e-bookshelf.de

| Reaction | ρ (Thiophene) | ρ (Benzene) |

|---|---|---|

| Bromination | -10.0 | -12.1 |

| Chlorination | ca. -7.0 | -10.0 |

| Detritiation | -6.5 | -8.8 |

Theoretical Studies of Nonlinear Optical (NLO) Properties of Thiophene-Based Compounds

Thiophene-based compounds have garnered significant interest for their potential applications in nonlinear optics (NLO). journalirjpac.com Theoretical calculations, particularly DFT, are instrumental in predicting the NLO properties of these materials. journalirjpac.com The first static hyperpolarizability (β), a key measure of a molecule's second-order NLO response, can be accurately calculated. journalirjpac.com

For conjugated thiophene oligomers, it has been shown that extending the conjugation length generally leads to an increase in hyperpolarizability. journalirjpac.com The HOMO-LUMO gap is also related to NLO properties, with smaller gaps often correlating with larger hyperpolarizabilities. mdpi.com Theoretical studies on thiophene derivatives have demonstrated that the introduction of electron-donating and electron-accepting groups can significantly enhance the NLO response. nih.govnih.gov These computational predictions are valuable for the rational design of new organic materials with tailored NLO properties for applications in optoelectronics and photonics. nih.govdntb.gov.ua

Computational Modeling of Biological Interactions of Derived Compounds (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed in drug discovery to understand how a small molecule (ligand), such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. rjraap.com

Molecular docking simulations can provide an estimate of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov These scores are used to rank different compounds based on their predicted binding strength to a specific target. For instance, in a study of thiophene sulfonamide derivatives targeting the enoyl acyl carrier protein reductase InhA, docking scores ranged from -6 to -12 kcal/mol. nih.gov Compounds with more favorable (i.e., more negative) docking scores are considered to have a higher predicted binding affinity. nih.gov These predictions can help prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

In silico Assessment of Drug-Likeness (e.g., ADMET Predictions for derivatives)

The development of novel therapeutic agents requires a thorough evaluation of their pharmacokinetic properties. In the early stages of drug discovery, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new chemical entities. This computational screening helps to identify candidates with a higher probability of success in later-stage clinical trials by flagging potential liabilities such as poor absorption or high toxicity. While specific studies focusing exclusively on the ADMET prediction of derivatives of this compound are not extensively available in the public domain, the general principles of such analyses can be applied to this class of compounds.

Computational ADMET prediction relies on a variety of models and algorithms that correlate a molecule's structural features with its pharmacokinetic behavior. For derivatives of this compound, which would likely be synthesized to explore their potential as bioactive agents, a typical in silico assessment would involve the evaluation of several key parameters.

Key ADMET Parameters for Consideration:

A hypothetical series of derivatives of 3-Methylthiophene-2-sulfonamide (the resulting compound after reaction of the sulfonyl chloride with an amine) could be analyzed for the following properties:

Absorption: This includes predictions of human intestinal absorption (HIA), Caco-2 cell permeability (a model for the intestinal barrier), and P-glycoprotein substrate and inhibitor potential. High intestinal absorption is crucial for orally administered drugs.

Distribution: Key parameters include plasma protein binding (PPB), which affects the free concentration of a drug, and blood-brain barrier (BBB) penetration, which is critical for drugs targeting the central nervous system.

Metabolism: The prediction of cytochrome P450 (CYP) enzyme inhibition and substrate specificity is vital. Inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) can lead to drug-drug interactions.

Excretion: This involves predicting the total clearance of the compound from the body.

Toxicity: A wide range of toxicological endpoints can be predicted, including AMES mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).

Drug-Likeness Evaluation:

In addition to ADMET properties, the "drug-likeness" of derivatives would be assessed using established rules and filters. These rules are based on the physicochemical properties of known oral drugs.

Lipinski's Rule of Five: This is a widely used guideline to evaluate the potential for a compound to be an orally active drug. It states that a compound is more likely to be membrane permeable and easily absorbed if it has:

A molecular weight of 500 g/mol or less.

An octanol-water partition coefficient (logP) of 5 or less.

5 or fewer hydrogen bond donors.

10 or fewer hydrogen bond acceptors.

Other Filters: Additional filters such as Veber's rules (related to rotatable bonds and polar surface area) and Egan's rules (considering logP and polar surface area) provide further insights into the likelihood of good oral bioavailability.

Hypothetical Data for 3-Methylthiophene-2-sulfonamide Derivatives:

The following interactive table presents hypothetical ADMET prediction data for a small set of conceptual derivatives of 3-methylthiophene-2-sulfonamide. This data is for illustrative purposes only and is not based on experimental or published computational results.

| Derivative | Molecular Weight ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | Human Intestinal Absorption (%) | BBB Permeant | CYP2D6 Inhibitor | AMES Toxic |

| Derivative A | 250.3 | 2.1 | 1 | 3 | High | Yes | No | No |

| Derivative B | 350.4 | 3.5 | 2 | 4 | High | No | Yes | No |

| Derivative C | 450.5 | 4.8 | 1 | 5 | Moderate | No | No | Yes |

| Derivative D | 280.3 | 2.5 | 1 | 3 | High | Yes | No | No |

Analysis of Hypothetical Findings:

Based on the hypothetical data in the table:

Derivative A and D appear to be the most promising candidates from a drug-likeness and safety perspective. They fall within the parameters of Lipinski's Rule of Five, are predicted to have high intestinal absorption, and are not flagged for CYP2D6 inhibition or AMES toxicity. Their predicted ability to cross the blood-brain barrier suggests they could be investigated for central nervous system targets.

Derivative B , while having good predicted absorption, is flagged as a potential CYP2D6 inhibitor. This could be a concern for potential drug-drug interactions and might require further investigation or structural modification to mitigate this risk.

Derivative C shows several potential liabilities. Its higher molecular weight and logP are approaching the limits of Lipinski's rule, and it is predicted to have only moderate intestinal absorption. More significantly, the prediction of AMES toxicity would likely make this a low-priority candidate for further development.

It is crucial to reiterate that in silico ADMET predictions are screening tools and not a substitute for experimental validation. However, by integrating these computational assessments early in the research and development process, medicinal chemists can prioritize the synthesis and testing of compounds with the most favorable pharmacokinetic profiles, thereby optimizing resources and increasing the efficiency of the drug discovery pipeline. Further computational and subsequent experimental studies would be necessary to confirm the drug-like properties of any real derivatives of this compound.

Future Research Directions and Emerging Trends in Thiophene Sulfonyl Chloride Chemistry

Advanced Mechanistic Studies: In-depth Kinetic Profiling of Sulfonyl Chloride Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product outcomes. Future research is increasingly directed toward detailed kinetic and mechanistic investigations of reactions involving thiophene (B33073) sulfonyl chlorides. While foundational studies have been conducted on the solvolysis of compounds like 2-thiophenesulfonyl chloride, establishing a concerted SN2 mechanism, there remains a significant opportunity to apply modern analytical techniques for more in-depth profiling. researchgate.net

Temporal kinetic profiles, gathered using continuous flow reactors, can reveal complex reaction behaviors, such as unusual sigmoidal product formation curves. rsc.org These studies help identify reaction intermediates and provide crucial insights into the reaction pathway. rsc.org For instance, investigating the solvolysis of 3-methylthiophene-2-sulfonyl chloride across a range of fluoroalcohol-containing solvents could precisely quantify the interplay between solvent nucleophilicity and ionizing power, offering a more nuanced understanding of the transition state. researchgate.net Such detailed kinetic data is invaluable for predicting reactivity, optimizing reaction conditions, and preventing thermal runaway in large-scale syntheses. rsc.org

High-Throughput Screening and Combinatorial Chemistry for Novel Derivative Discovery

Combinatorial chemistry, coupled with high-throughput screening (HTS), has become an indispensable tool in drug discovery and materials science for rapidly generating and evaluating large libraries of compounds. enamine.netnih.govopenaccessjournals.comresearchgate.net Sulfonyl chlorides are particularly valuable building blocks in this context due to the reliable formation of sulfonamides. enamine.net This approach is being leveraged to explore the vast chemical space accessible from this compound.

By reacting the sulfonyl chloride with a diverse array of amines, alcohols, and other nucleophiles in a parallel or automated fashion, extensive libraries of novel thiophene sulfonamides and sulfonates can be synthesized. enamine.netopenaccessjournals.com Computational tools are increasingly used to design these libraries in silico before synthesis, refining the selection of building blocks to maximize structural diversity and the likelihood of identifying "hits" with desired biological or material properties. nih.gov The "one-bead one-compound" (OBOC) method is one such technique that allows for the creation of massive chemical libraries for screening. nih.gov

Table 1: Key Methodologies in Combinatorial Chemistry for Derivative Discovery

| Methodology | Description | Application for Thiophene Sulfonyl Chlorides |

|---|---|---|

| Parallel Synthesis | Compounds are synthesized in separate reaction vessels (e.g., 96-well plates) but under similar conditions. | Production of focused libraries of 3-methylthiophene (B123197) sulfonamides for structure-activity relationship (SAR) studies. researchgate.net |

| "Tea-Bag" Method | Small batches of solid-phase resin are enclosed in permeable bags, which are combined for common reaction steps and separated for diversification steps. | Efficient synthesis of a moderate number of distinct derivatives. |

| One-Bead One-Compound (OBOC) | Each bead of a solid support carries a single, unique compound, allowing for the creation of millions of distinct molecules in a single reaction vessel. nih.gov | Discovery of novel bioactive compounds from a highly diverse library derived from this compound. nih.gov |

| High-Throughput Screening (HTS) | Automated screening of large compound libraries against biological targets to identify active compounds. openaccessjournals.com | Rapidly assessing the biological activity (e.g., kinase inhibition, antimicrobial effects) of newly synthesized thiophene derivatives. openaccessjournals.comresearchgate.net |

Process Intensification Techniques (e.g., Microwave-assisted Synthesis) for Enhanced Efficiency

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. frontiersin.orgunito.it For the synthesis and derivatization of thiophene sulfonyl chlorides, techniques like microwave-assisted synthesis and continuous flow chemistry are gaining prominence.